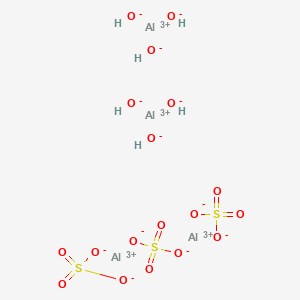
Tetraaluminum hexahydroxide tris(sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraaluminum hexahydroxide tris(sulfate) is a chemical compound with the molecular formula Al₄(OH)₆(SO₄)₃. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes aluminum, hydroxide, and sulfate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraaluminum hexahydroxide tris(sulfate) can be synthesized through various chemical reactions involving aluminum salts and sulfuric acid. One common method involves the reaction of aluminum sulfate with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is precipitated out and purified.
Industrial Production Methods
In industrial settings, tetraaluminum hexahydroxide tris(sulfate) is produced on a larger scale using similar chemical reactions. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure the consistent quality of the final product. The compound is then subjected to purification processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetraaluminum hexahydroxide tris(sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different aluminum oxides.
Reduction: Reduction reactions can convert the compound into other aluminum-containing species.
Substitution: The hydroxide and sulfate groups in the compound can be substituted with other functional groups through chemical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aluminum oxides, while substitution reactions can yield various aluminum salts.
Scientific Research Applications
Tetraaluminum hexahydroxide tris(sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in industrial processes such as water treatment, where it acts as a coagulant to remove impurities from water.
Mechanism of Action
The mechanism by which tetraaluminum hexahydroxide tris(sulfate) exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound can interact with proteins and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Tetraaluminum hexahydroxide tris(sulfate) can be compared with other similar compounds, such as:
Aluminum sulfate: A commonly used coagulant in water treatment.
Aluminum hydroxide: Used as an antacid and in vaccine formulations.
Aluminum chloride: Used in various chemical reactions and industrial processes.
The uniqueness of tetraaluminum hexahydroxide tris(sulfate) lies in its specific combination of aluminum, hydroxide, and sulfate groups, which confer distinct properties and applications compared to other aluminum compounds.
Properties
CAS No. |
53810-32-5 |
|---|---|
Molecular Formula |
Al4H6O18S3 |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
tetraaluminum;hexahydroxide;trisulfate |
InChI |
InChI=1S/4Al.3H2O4S.6H2O/c;;;;3*1-5(2,3)4;;;;;;/h;;;;3*(H2,1,2,3,4);6*1H2/q4*+3;;;;;;;;;/p-12 |
InChI Key |
PXKINGWCGWLGCV-UHFFFAOYSA-B |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


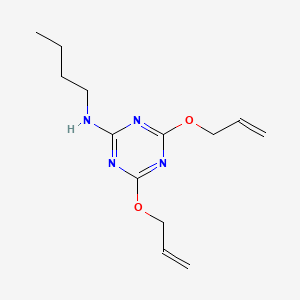

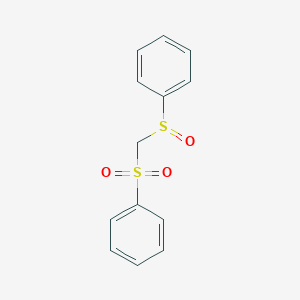

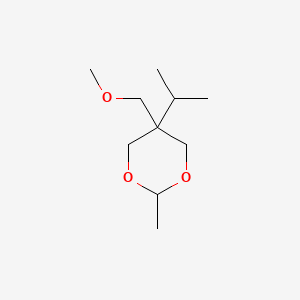

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
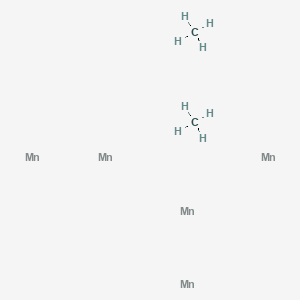
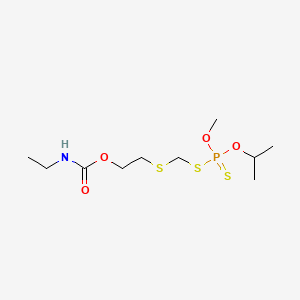
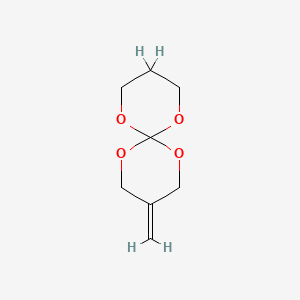
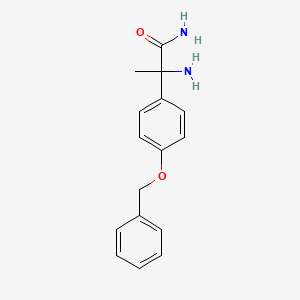
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
